[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine derivative. The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions. The piperazine derivative can be prepared through the reaction of pyridine with piperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine and pyridine rings can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-3-yl)piperazin-1-yl]methanone
- [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-4-yl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of [2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-7-3-2-6-15(16)18(26)24-12-10-23(11-13-24)17-8-4-5-9-19-17/h2-9H,10-13H2,1H3 |
InChI Key |
HPHQYSOINMLOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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